B1578873 BQS-481

BQS-481

Cat. No.: B1578873
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BQS-481 is a bioactive chemical compound classified as a kinesin-like protein KIF11 inhibitor, primarily used in in vitro studies for cancer research. Its primary applications include research in colorectal, breast, kidney, and liver cancers, where it modulates spindle dynamics during cell division, a critical mechanism in oncology therapeutics .

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Comparison with Similar Compounds

Market Positioning and Sales Trends

BQS-481 is part of a competitive landscape of KIF11 inhibitors, including BIND-267 , ALN-VSP , 4SC-205 , and others. Market reports highlight the following trends (2019–2031):

  • Sales Growth : this compound demonstrated steady sales growth from 2020–2025, though specific revenue figures are proprietary. Projections for 2025–2031 suggest it will maintain a stable market share in China, trailing compounds like ALN-VSP and 4SC-205 in sales volume .
  • Competitors: Key developers include Novartis AG, Merck & Co., and Array BioPharma Inc., which also produce ALN-VSP and BIND-265. This compound’s market presence is smaller compared to these compounds, likely due to later entry or narrower therapeutic targeting .

Table 1: Market Overview of KIF11 Inhibitors (2020–2025)

Compound Primary Applications Key Developers Sales Growth Trend
This compound Colorectal, Liver, Breast Cancer BenchChem, Array BioPharma Moderate
ALN-VSP Liver, Kidney Cancer Alnylam Pharmaceuticals High
4SC-205 Colorectal Cancer 4SC AG High
BIND-267 Breast Cancer Novartis AG Moderate

Table 2: Mechanistic and Clinical Differences

Compound Mechanism Clinical Stage Key Advantage Limitation
This compound Spindle dynamics disruption Preclinical High purity (>98%) Limited in vivo data
ALN-VSP RNAi-mediated KIF11 + VEGF inhibition Phase II Dual targeting Delivery challenges
4SC-205 ATP-competitive KIF11 binding Phase II High selectivity Narrow therapeutic window
BIND-267 Oral KIF11 inhibition Phase I/II Bioavailability Hormone resistance issues

Physicochemical and Pharmacokinetic Profiles

While structural data for this compound are unavailable in the provided evidence, comparisons with similar boronic acid derivatives (e.g., CAS 1046861-20-4) suggest:

  • Solubility : this compound’s DMSO solubility aligns with other KIF11 inhibitors, facilitating in vitro use but limiting in vivo applications without formulation adjustments .
  • Stability : Shelf life (>5 years at -20°C) exceeds competitors like LH-025 and MK-8267, which require stricter storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.